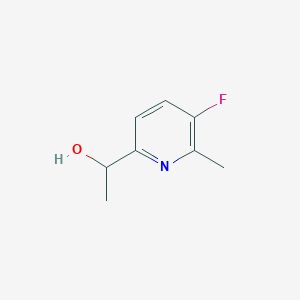
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H10FNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an ethanol group attached to the 2nd position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-6-methylpyridine with an appropriate ethanol derivative under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(5-Fluoro-6-methylpyridin-2-yl)acetaldehyde or 1-(5-Fluoro-6-methylpyridin-2-yl)acetic acid.
Reduction: Formation of 1-(5-Fluoro-6-methylpyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Fluoro-6-methylpyridin-2-yl)ethanol: Similar structure but with the ethanol group attached at a different position.
1-(5-Fluoro-6-methylpyridin-2-yl)ethanone: Contains a ketone group instead of an ethanol group.
Uniqueness
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and an ethanol group makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
1-(5-fluoro-6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4,6,11H,1-2H3 |
Clé InChI |
RQGWILWNQUMFQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C(C)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













